

A Technical Guide to the Pyrophoric Properties of Finely Divided Tungsten Powder

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For Researchers, Scientists, and Drug Development Professionals

Abstract: **Tungsten**, a metal known for its high melting point and density, is generally considered non-reactive in its bulk form. However, when produced as a finely divided powder, its properties change dramatically. With a significant increase in surface-area-to-volume ratio, fine **tungsten** powder becomes highly reactive and pyrophoric, meaning it can spontaneously ignite upon contact with air. This guide provides an in-depth technical overview of the pyrophoric and explosive properties of finely divided **tungsten** powder. It consolidates quantitative data from various studies, details the experimental protocols used to determine these characteristics, and outlines the critical factors influencing its reactivity. Furthermore, it provides essential safety and handling protocols to mitigate the associated risks in a research and development environment.

Fundamental Principles of Tungsten Pyrophoricity

Pyrophoricity is a phenomenon where a substance ignites spontaneously in air at or below 54°C (130°F) without an external ignition source.[1] For metals like **tungsten**, this behavior is not intrinsic to the element itself but is a function of its physical form.[2] The primary driver for the pyrophoricity of **tungsten** powder is its extremely high specific surface area.[3]

In a finely divided state, a large proportion of the metal's atoms are on the surface, readily exposed to atmospheric oxygen. This leads to rapid oxidation, an exothermic reaction. If the heat generated by this oxidation is produced faster than it can dissipate to the environment, the



temperature of the powder increases until it reaches its auto-ignition temperature, resulting in combustion.[4] Finely divided **tungsten** is explicitly classified as pyrophoric.[5][6]

Several factors, including particle size, moisture, and the presence of an oxidizing agent, govern this behavior.[2] For **tungsten** powder, particle size is the most critical determinant of its pyrophoric nature.[7][8]

Quantitative Pyrophoric & Explosibility Data

The pyrophoric nature of fine **tungsten** powder can lead to fire and, under specific conditions of dispersion in air, dust explosions. A dust explosion occurs when a combustible material, finely divided and suspended in a sufficient concentration of an oxidizing agent, is ignited. The key parameters defining these hazards are summarized below.

Data Tables

The following tables present quantitative data on the auto-ignition and dust explosion characteristics of **tungsten** powder.

Table 1: Auto-ignition Temperature of **Tungsten** Powder

Particle Size/Description	Auto-ignition Temperature (AIT)	Source
~325 mesh (~44 μm)	≥100 °C	[9]
General (finely divided)	Varies widely with particle size	[7][8]

Note: The AIT is the relative self-ignition temperature for solids and represents the minimum temperature for spontaneous ignition.

Table 2: Influence of Particle Size on the Explosibility of **Tungsten** Powder



Particle Size (μm)	Explosibility under Standard Test Conditions	Key Observations	Source(s)
12	Did not explode	Coarser particles are less reactive.	[10]
5	Did not explode	Reactivity threshold appears to be below this size.	[10]
< 2	Classified as a flammable solid	Regulatory classification indicates a known fire hazard.	[11]
1	Explosible	The finer dust is able to explode in a wide range of concentrations.	[10]
< 1	Can oxidize spontaneously in air	Ultra-fine powders exhibit the highest pyrophoric risk.	
0.04 - 0.10	Described as pure, high-surface-area, pyrophoric powder	[3]	

Table 3: Dust Explosion Parameters for Micron-Sized **Tungsten** Powder (primarily for ~1 μ m particles)



Parameter	Value	Units	Conditions/Not es	Source
Lower Explosion Limit (LEL)	450	g/m³	Minimum concentration for an explosion.	[10]
Maximum Explosion Pressure (Pmax)	≥4.7	bar	Achieved at a concentration of 5000 g/m³.	[10]
Max. Rate of Pressure Rise ((dP/dt)max)	≥260	bar/s	Indicates the speed and severity of the explosion.	[10]
Dust Deflagration Index (Kst)	~71	bar∙m/s	Classifies the dust as "St 1" - weakly explosive.	

Key Experimental Protocols

The data presented above are determined using standardized experimental methods designed to assess the hazards of combustible dusts.

Determination of Dust Explosion Indices (20-L Sphere Method)

This is the standard method for measuring the explosion characteristics of dust clouds, conforming to standards such as ASTM E1226.[10][12][13]

- Apparatus: The primary apparatus is a 20-liter stainless steel spherical chamber designed to
 withstand high pressures.[14] It is equipped with a dust dispersion system, an ignition source
 (typically two 1 kJ chemical igniters), and high-speed pressure sensors.[13][15]
- Methodology:



- A pre-weighed sample of the **tungsten** powder is placed into a pressurized dust container.
- The 20-L sphere is sealed and partially evacuated.
- A rapid-acting valve releases compressed air into the dust container, dispersing the powder uniformly throughout the sphere.
- After a short delay to allow for turbulence, the chemical igniters at the center of the sphere are activated.
- Pressure transducers record the pressure-time history of the ensuing explosion.
- Data Analysis: The maximum explosion pressure (Pmax) is read directly from the pressure curve. The maximum rate of pressure rise ((dP/dt)max) is the steepest slope of the pressure curve. The Kst value is then calculated using the cubic law: Kst = (dP/dt)max * V1/3 (where V is the volume of the sphere in m³). The test is repeated at various dust concentrations to find the maximum values for Pmax and Kst.[16]

Determination of Relative Self-Ignition Temperature for Solids

This test determines the lowest temperature at which a solid substance will spontaneously ignite under defined conditions, often following protocols like EU Regulation (EC) No 440/2008, A.16.[17][18]

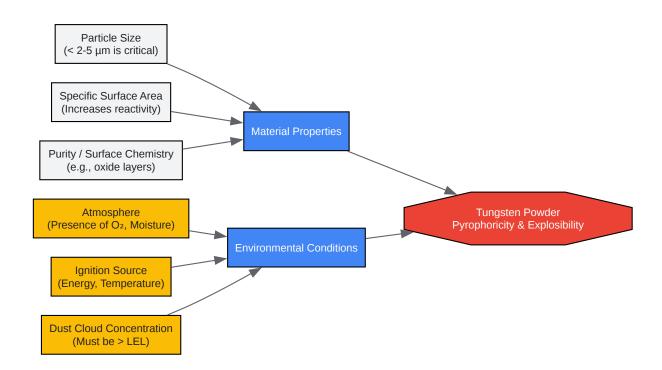
- Apparatus: A temperature-programmed laboratory oven with precise temperature control and monitoring. A sample holder (e.g., a wire mesh cube) and thermocouples to measure both the oven and sample temperatures are used.[17]
- Methodology:
 - The **tungsten** powder sample is placed in the holder, which is then suspended in the center of the oven at ambient temperature.
 - One thermocouple measures the oven temperature, while another is placed in the center of the powder sample.



- The oven temperature is increased at a slow, controlled rate (e.g., 0.5 °C/min).
- The temperatures of the oven and the sample are continuously recorded.
- Data Analysis: Self-ignition is identified by a sudden, sharp rise in the sample temperature above the oven temperature. The self-ignition temperature is the oven temperature at which this ignition event occurs.[18]

Factors Influencing Pyrophoricity

The pyrophoric and explosive behavior of **tungsten** powder is not an immutable property but is influenced by a combination of material and environmental factors.



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Factors influencing the pyrophoricity of tungsten powder.

 Particle Size and Surface Area: This is the most critical factor. As particle size decreases, the surface-area-to-volume ratio increases exponentially, leading to a dramatic increase in



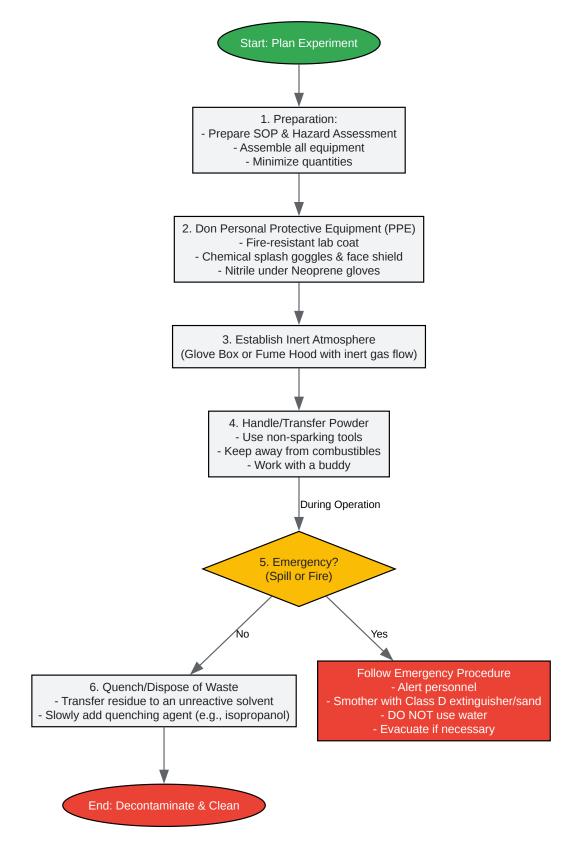
reactivity.[2] Experiments show that **tungsten** dust with a particle size of 1 μ m is explosive, whereas 5 μ m and 12 μ m dusts are not under the same conditions.[10]

- Atmosphere: Pyrophoric activity requires an oxidizer, typically oxygen from the air.[19] The
 presence of moisture can also exacerbate the reactivity of some metal powders.[2] Handling
 the powder under an inert atmosphere (e.g., argon or nitrogen) is the primary method of
 preventing ignition.[20]
- Dust Concentration: For a dust explosion to occur, the powder must be dispersed in the air at
 a concentration above its Lower Explosion Limit (LEL).[10]
- Ignition Source: While pyrophoric materials can self-ignite, the presence of an external ignition source (spark, flame, hot surface) can trigger a fire or explosion, especially for powders that are flammable but not strictly pyrophoric.[12]

Safety, Handling, and Mitigation Strategies

Given the significant hazards, strict safety protocols must be followed when working with finely divided **tungsten** powder. The following workflow outlines the essential steps for safe handling. [1][19][20]





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Experimental workflow for safely handling pyrophoric tungsten powder.



Key Safety Recommendations:

- Engineering Controls: Whenever possible, handle finely divided **tungsten** powder in an inert atmosphere, such as a nitrogen or argon-filled glove box.[1] If a glove box is not feasible, work must be conducted in a chemical fume hood.[20]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flameresistant lab coat, chemical splash goggles, and a face shield.[1] For gloves, a double-glove system with nitrile gloves underneath neoprene gloves is recommended.[1]
- Storage: Store pyrophoric **tungsten** powder under an inert atmosphere.[21] Containers must be clearly labeled with the chemical name and hazard warnings.[1] Store away from heat sources, oxidizers, and any sources of moisture.[1]
- Emergency Procedures: Never use water on a tungsten powder fire, as it can react violently.
 [7] Use a Class D fire extinguisher, dry sand, soda ash, or other approved dry powder extinguishing agent to smother the fire.[11] Ensure all personnel are aware of the location and proper use of safety equipment.[21]
- Waste Disposal: Unused or waste pyrophoric powder must be quenched safely. This typically
 involves slowly adding the material to an unreactive solvent (like toluene or heptane) and
 then carefully introducing a quenching agent such as isopropanol, followed by methanol and
 then water. This process should only be performed by trained personnel.

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